2-chloro-4-fluoro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide
Description
This compound is a benzamide derivative featuring a pyrrolo[2,3-c]pyridine scaffold substituted with a methyl group at the 1-position and a keto group at the 7-position. The benzamide moiety is substituted with chlorine and fluorine at the 2- and 4-positions, respectively, and linked via an ethyl chain to the heterocyclic core.
Properties
IUPAC Name |
2-chloro-4-fluoro-N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFN3O2/c1-21-7-4-11-5-8-22(17(24)15(11)21)9-6-20-16(23)13-3-2-12(19)10-14(13)18/h2-5,7-8,10H,6,9H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APWDQLZKCPVSGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3=C(C=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-fluoro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide typically involves multi-step organic synthesis:
Starting Materials: : The process begins with commercially available starting materials, such as chlorofluorobenzene derivatives and pyrrolopyridine precursors.
Step-by-Step Synthesis
Nucleophilic Substitution: : Introducing the chloro and fluoro groups onto a benzene ring using halogenating agents like phosphorus pentachloride (PCl5) and potassium fluoride (KF).
Amide Formation: : Coupling the substituted benzene ring with an appropriate amine derivative to form the benzamide moiety.
Linking with Pyrrolopyridine: : This step involves condensation reactions to attach the pyrrolopyridine unit, often under acidic or basic conditions, depending on the reactivity of the intermediates.
Industrial Production Methods
The industrial scale-up of this compound requires efficient optimization of reaction conditions to enhance yield and purity. Common practices include:
Catalysis: : Utilizing catalysts to lower activation energy and increase reaction rates.
Solvent Selection: : Choosing appropriate solvents to ensure solubility and stability of intermediates.
Purification Techniques: : Employing methods such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-fluoro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: : Conversion of functional groups to higher oxidation states using oxidizing agents like potassium permanganate (KMnO4).
Reduction: : Reducing certain moieties under hydrogenation conditions using catalysts like palladium on carbon (Pd/C).
Substitution: : Halogen atoms can be replaced via nucleophilic substitution reactions with nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidizing Agents: : KMnO4, chromium trioxide (CrO3).
Reducing Agents: : Sodium borohydride (NaBH4), hydrogen gas (H2).
Substitution Reagents: : Alkoxides, amines.
Major Products Formed
Oxidation Products: : Carboxylic acids, aldehydes.
Reduction Products: : Alcohols, amines.
Substitution Products: : Various substituted derivatives depending on the nucleophile.
Scientific Research Applications
Chemistry
Synthetic Intermediates: : Used as a precursor for the synthesis of more complex molecules in organic chemistry.
Biology
Biochemical Probes: : Investigated for its ability to interact with specific enzymes or receptors, aiding in the study of biological pathways.
Medicine
Drug Discovery: : Explored for potential therapeutic effects due to its unique molecular structure.
Industry
Material Science: : Utilized in the development of new materials with specific properties such as fluorescence or conductivity.
Mechanism of Action
Molecular Targets and Pathways
The compound's mechanism of action is often investigated in the context of its ability to bind to specific molecular targets such as enzymes or receptors. This binding can lead to the modulation of biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence (Journal of Chemical and Pharmaceutical Research, 2014) describes the synthesis of 2-(3-(4-chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-phenylacetamido)pyrazolo[3,4-b]pyridines , which shares some structural motifs with the target compound but differs critically in the heterocyclic core and substitution patterns.
Functional Implications:
Heterocyclic Core : The pyrrolo[2,3-c]pyridine in the target compound is less common in medicinal chemistry compared to pyrazolo[3,4-b]pyridines. Pyrrolopyridines often exhibit enhanced metabolic stability due to reduced susceptibility to cytochrome P450 oxidation.
Substituent Effects : The 2-chloro-4-fluoro substitution on the benzamide may enhance lipophilicity and membrane permeability compared to the 4-chlorophenyl group in the pyrazolo analog. Fluorine’s electron-withdrawing nature could also influence binding affinity.
Research Findings and Limitations
- Activity Data: No direct pharmacological data for the target compound are available in the provided evidence. By contrast, pyrazolo[3,4-b]pyridines from the cited study are reported to exhibit moderate kinase inhibitory activity.
- Synthetic Challenges : The ethyl-linked benzamide in the target compound likely requires multi-step synthesis involving alkylation and amidation, whereas the pyrazolo analogs employ simpler one-pot alkylation.
Q & A
Basic Research Questions
Q. What are the key structural features of 2-chloro-4-fluoro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide, and how do they influence its reactivity?
- Methodological Answer : The compound features a pyrrolo-pyridine core with a 7-oxo group and a benzamide substituent. The chloro-fluoro substitution on the benzamide ring enhances electrophilic reactivity, while the methyl group on the pyrrolo-pyridine nitrogen modulates steric hindrance. Structural analogs (e.g., 7-oxo-pyrrolo[2,3-d]pyrimidines) show that such substitutions impact hydrogen bonding and π-π stacking in biological systems .
- Analytical Tools : Use X-ray crystallography (as in ) and NMR spectroscopy (1H/13C) to confirm regiochemistry and substituent effects.
Q. How can synthetic routes for this compound be optimized to improve yield and purity?
- Methodological Answer : Multi-step synthesis typically involves coupling a pyrrolo-pyridine intermediate with a substituted benzamide. Key steps include:
- Step 1 : Formation of the pyrrolo-pyridine core via cyclization under controlled pH (e.g., using anhydrous K2CO3 in DMF) .
- Step 2 : Amide coupling using EDCI/HOBt or similar reagents to minimize side reactions .
Q. What analytical techniques are critical for characterizing this compound’s purity and stability?
- Methodological Answer :
- Purity : Use reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times to standards .
- Stability : Conduct accelerated degradation studies under varied pH (e.g., pH 1–9) and thermal conditions (25–60°C) .
- Structural Confirmation : High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., kinases)?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., similar to pyrrolo-pyrimidine derivatives in ).
- MD Simulations : Perform 100-ns molecular dynamics simulations in explicit solvent to assess binding stability .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts or MS fragmentation patterns)?
- Methodological Answer :
- NMR Contradictions : Assign signals using isotopic labeling (e.g., 15N/13C-enriched intermediates) and heteronuclear experiments (HMBC) .
- MS Anomalies : Investigate in-source fragmentation using collision-induced dissociation (CID) and compare with synthetic analogs .
- Case Study : A 7-oxo-pyrrolo[2,3-d]pyrimidine analog showed unexpected [M+Na]+ adducts in HRMS, resolved by adjusting ionization parameters .
Q. How does the compound’s solubility profile impact formulation for in vivo studies?
- Methodological Answer :
- Solubility Screening : Test in PEG-400, DMSO, and aqueous buffers (pH 4–8). Pyrrolo-pyridine derivatives often require co-solvents (e.g., 10% DMSO) for >1 mg/mL solubility .
- Formulation : Use nanoemulsions or cyclodextrin complexes to enhance bioavailability, as demonstrated for structurally related compounds .
Q. What mechanistic insights explain the compound’s selectivity in inhibiting specific enzymes?
- Methodological Answer :
- Enzyme Assays : Compare inhibition of related enzymes (e.g., PIM-1 vs. CDK2 kinases) using fluorescence polarization or radiometric assays .
- SAR Analysis : Modify substituents (e.g., replacing chloro with bromo) and correlate changes with activity. For example, a 3-iodophenyl analog showed 10-fold higher potency in kinase inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
